N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide
Overview
Description
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide is a chemical compound belonging to the thiazolobenzothiazole family. It has a molecular formula of C12H11N3OS2 and a molecular weight of 277.36 g/mol . This compound is known for its unique structure, which includes a thiazole ring fused with a benzothiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water.
Fusion with Benzothiazole: The thiazole ring is then fused with a benzothiazole ring through a series of condensation reactions under controlled conditions.
Final Product Formation: The final step involves the acylation of the fused ring system with propanoyl chloride to yield this compound.
Chemical Reactions Analysis
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide undergoes various chemical reactions, including:
Substitution: The thiazole and benzothiazole rings are reactive towards electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
N-(7-methyl-2-thiazolo[4,5-g][1,3]benzothiazolyl)propanamide is unique due to its fused thiazole and benzothiazole rings, which confer distinct chemical and biological properties. Similar compounds include:
Thiazole derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, which also exhibit antibacterial and anticancer activities.
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole, known for their antimicrobial and anticancer properties.
These similar compounds share some biological activities but differ in their specific molecular targets and mechanisms of action.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-3-9(16)15-12-14-8-5-4-7-10(11(8)18-12)17-6(2)13-7/h4-5H,3H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLVMXFRPRHIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C3=C(C=C2)N=C(S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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